1-(3,4-Difluorophenoxy)propan-2-one

Descripción

Contextualization of Fluorinated Phenoxy Ethers in Chemical Synthesis

Phenol (B47542) ethers, or aromatic ethers, are compounds where an alkoxy group is attached to a phenyl ring. wikipedia.org The introduction of fluorine atoms onto the aromatic ring can profoundly alter the molecule's physical and chemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes fluorinated analogues of hydrocarbon compounds highly sought after. wikipedia.org

The synthesis of phenoxy ethers can be achieved through several methods. The classical Williamson ether synthesis, involving the reaction of a phenolate (B1203915) with an alkyl halide, is a fundamental approach. nih.govyoutube.com However, for more complex molecules, alternative strategies are often required. Modern synthetic methods include transition-metal-catalyzed cross-coupling reactions, such as the Ullmann condensation, Chan-Lam-Evans coupling, and Buchwald-Hartwig amination. nih.gov Additionally, the Mitsunobu reaction provides a pathway for the direct coupling of phenols and alcohols. nih.gov For the synthesis of fluorinated ethers specifically, methods have been developed that react aromatic fluorine compounds with trialkyl silyl (B83357) derivatives of phenols. google.com Reagents like PhenoFluor have also been utilized to facilitate the formation of alkyl aryl ether bonds under mild conditions. nih.gov

Rationale for Investigating 1-(3,4-Difluorophenoxy)propan-2-one

The scientific impetus for investigating this compound stems from the unique combination of its structural components, suggesting its utility as a versatile intermediate in the synthesis of more complex, potentially bioactive molecules.

The 3,4-difluorophenoxy group is a recognized feature in many pharmaceutical and agrochemical compounds. The fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism and can modulate the acidity of nearby protons.

The propan-2-one moiety is a particularly important feature. Activated ketone groups, such as the one present in this compound, are known to be key pharmacophoric elements in certain enzyme inhibitors. nih.gov Specifically, ketones can interact with the active sites of serine hydrolases, a large family of enzymes with diverse biological roles. nih.gov Research on dual inhibitors of cytosolic phospholipase A2α (cPLA2α) and fatty acid amide hydrolase (FAAH)—enzymes targeted for anti-inflammatory and analgesic drugs—has highlighted the importance of a propan-2-one partial structure. nih.gov This ketone can form covalent bonds with the active site serine residue, leading to inhibition. nih.gov

Therefore, this compound represents a valuable building block. It provides a scaffold that can be elaborated upon, for instance, by attaching other pharmacophoric groups to the propanone backbone, to create novel candidates for drug discovery programs targeting enzymes like cPLA2α and FAAH.

Structural Features and Nomenclature of this compound

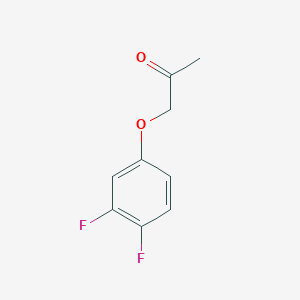

The structure of this compound is defined by a propan-2-one chain where a 3,4-difluorophenoxy group is attached to the C1 position. The systematic IUPAC name for this compound is this compound.

The key structural components are:

A 3,4-difluorophenyl group: A benzene (B151609) ring substituted with two fluorine atoms at positions 3 and 4.

An ether linkage (-O-): This connects the aromatic ring to the aliphatic chain.

A propan-2-one moiety: A three-carbon chain with a ketone carbonyl group at the C2 position.

This combination of an aromatic ether and a ketone functional group classifies it as a ketone. foodb.ca The presence of the ether group as a substituent on the ketone parent chain dictates its nomenclature. youtube.com

Below is a table summarizing the key chemical properties of the compound.

| Property | Value |

| IUPAC Name | This compound |

| Chemical Formula | C₉H₈F₂O₂ |

| Molecular Weight | 186.16 g/mol |

| Functional Groups | Phenyl ether, Ketone |

Compound Index

Structure

3D Structure

Propiedades

IUPAC Name |

1-(3,4-difluorophenoxy)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-6(12)5-13-7-2-3-8(10)9(11)4-7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQSFXMIKYJYNEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COC1=CC(=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 3,4 Difluorophenoxy Propan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 1-(3,4-Difluorophenoxy)propan-2-one is predicted to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The aromatic region will show complex splitting patterns due to proton-proton and proton-fluorine couplings. The aliphatic region is expected to show two singlets.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.10-7.30 | m | 1H | Ar-H |

| ~6.80-7.00 | m | 2H | Ar-H |

| 4.65 | s | 2H | O-CH₂ |

| 2.20 | s | 3H | CH₃ |

Note: The chemical shifts for the aromatic protons are estimations and can be influenced by the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum will provide information on all unique carbon environments within the molecule. The presence of fluorine atoms will cause characteristic splitting of the signals for the carbon atoms in the aromatic ring due to carbon-fluorine coupling. magritek.com

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~206 | C=O |

| ~150 (dd) | C-F |

| ~147 (dd) | C-F |

| ~145 (d) | C-O |

| ~117 (d) | Ar-C |

| ~115 (d) | Ar-C |

| ~108 (dd) | Ar-C |

| ~75 | O-CH₂ |

| ~27 | CH₃ |

Note: 'd' denotes a doublet and 'dd' denotes a doublet of doublets, arising from C-F coupling.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis (Inferred for fluorinated compounds)

For fluorinated compounds, ¹⁹F NMR is a powerful tool. In the case of this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the two non-equivalent fluorine atoms on the aromatic ring. These signals would likely appear as doublets of doublets due to coupling with each other and with the adjacent aromatic protons.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting the vibrational frequencies of its bonds.

The IR spectrum of this compound is predicted to show several characteristic absorption bands. A strong, sharp peak is expected for the carbonyl (C=O) stretch of the ketone. docbrown.info The spectrum will also feature absorptions corresponding to the C-O-C ether linkage, C-F bonds, and aromatic C-H and C=C bonds. libretexts.org

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Medium | Aliphatic C-H Stretch |

| ~1715 | Strong | C=O Stretch (Ketone) |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C Stretch |

| ~1300-1200 | Strong | C-O-C Asymmetric Stretch |

| ~1250-1150 | Strong | C-F Stretch |

| ~1050 | Medium | C-O-C Symmetric Stretch |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. The molecular formula of this compound is C₉H₈F₂O₂.

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula by measuring the exact mass of the molecular ion. nist.gov

Predicted Mass Spectrometry Data:

| m/z | Interpretation |

| 186.05 | [M]⁺ (Molecular Ion) |

| 143 | [M - COCH₃]⁺ |

| 129 | [M - OCH₂COCH₃]⁺ |

| 43 | [COCH₃]⁺ (Base Peak) |

Other Advanced Spectroscopic Techniques for Comprehensive Characterization

For a more comprehensive structural elucidation, other advanced spectroscopic techniques could be employed. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be invaluable.

COSY would establish the correlations between coupled protons, confirming the connectivity within the aromatic ring.

HSQC would correlate each proton with its directly attached carbon atom.

HMBC would reveal long-range correlations between protons and carbons (2-3 bonds), which would be crucial for definitively assigning the quaternary carbons and confirming the link between the phenoxy and propanone moieties.

These advanced techniques, in conjunction with the primary spectroscopic methods discussed, would provide an irrefutable and complete structural assignment of this compound.

Computational Chemistry and Theoretical Investigations of 1 3,4 Difluorophenoxy Propan 2 One

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, utilized to determine the electronic structure and optimized geometry of molecules. For 1-(3,4-Difluorophenoxy)propan-2-one, a DFT study would typically involve calculations using a functional (like B3LYP or M06-2X) and a basis set (such as 6-31G* or larger) to find the lowest energy arrangement of its atoms. This analysis would yield precise bond lengths, bond angles, and dihedral angles. Furthermore, DFT provides insights into electronic properties such as ionization potential, electron affinity, and the distribution of electron density, which are crucial for understanding the molecule's reactivity. However, no specific studies presenting these calculated parameters for this compound are currently available.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Property Prediction

To understand how this compound interacts with light, researchers would employ Time-Dependent Density Functional Theory (TD-DFT). This method is used to predict electronic absorption spectra, such as UV-Visible spectra, by calculating the energies of excited states. The results would indicate the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. Such data is vital for identifying the compound and understanding its photochemical behavior. As with DFT studies, specific TD-DFT analyses for this compound have not been reported in the literature.

Analysis of Molecular Orbitals and Charge Distribution

A detailed analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to predicting a molecule's chemical reactivity. The energy and shape of the HOMO are related to the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. Additionally, mapping the molecular electrostatic potential (MEP) onto the electron density surface would reveal the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of this compound. This information is critical for predicting how the molecule will interact with other chemical species. Unfortunately, no published data on the HOMO-LUMO gap or MEP for this compound exists.

Conformational Analysis and Energetics

The three-dimensional shape of a molecule is not static; rotation around single bonds leads to different spatial arrangements called conformations. A conformational analysis of this compound would involve systematically rotating the bonds of the propanone and phenoxy groups to identify stable conformers (energy minima) and the energy barriers between them. This is particularly important for understanding how the molecule might fit into a biological receptor or a catalyst's active site. Such studies provide a potential energy surface and relative populations of different conformers at a given temperature. This specific analysis has not been performed or published for this compound.

Chemical Transformations and Reaction Pathways of 1 3,4 Difluorophenoxy Propan 2 One

Reductions of the Ketone Functionality to Corresponding Alcohols or Amines

The carbonyl group of 1-(3,4-Difluorophenoxy)propan-2-one is a prime site for reduction reactions, leading to the formation of valuable alcohol and amine derivatives.

Reduction to Alcohols: The ketone can be readily reduced to the corresponding secondary alcohol, 1-(3,4-Difluorophenoxy)propan-2-ol. This transformation is typically achieved using metal hydride reagents. wikipedia.orglibretexts.orglibretexts.orgscience-revision.co.uk Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent often used for this purpose due to its compatibility with various functional groups and its ease of handling in protic solvents like methanol or ethanol. wikipedia.orgscience-revision.co.uk For a more potent reduction, lithium aluminum hydride (LiAlH₄) can be employed in an anhydrous aprotic solvent such as diethyl ether or tetrahydrofuran (THF). libretexts.orglibretexts.orgscience-revision.co.uk The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, forming an intermediate alkoxide which is subsequently protonated to yield the alcohol. libretexts.orgscience-revision.co.uk

Reductive Amination to Amines: The conversion of the ketone to an amine, specifically 1-(3,4-Difluorophenoxy)propan-2-amine, is accomplished through reductive amination. wikipedia.orgmasterorganicchemistry.com This one-pot reaction involves the initial condensation of the ketone with an amine (such as ammonia for a primary amine) to form an intermediate imine or iminium ion. wikipedia.orgharvard.edu This intermediate is then reduced in situ to the target amine. Common reducing agents for this process are chosen for their ability to selectively reduce the iminium ion in the presence of the ketone. masterorganicchemistry.comharvard.edu Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are particularly effective under weakly acidic conditions, which catalyze imine formation without significantly reducing the starting ketone. masterorganicchemistry.comharvard.eduorganic-chemistry.org This method is a cornerstone in pharmaceutical synthesis for its efficiency and control in forming C-N bonds, avoiding the overalkylation issues common with direct alkylation of amines. harvard.edufrontiersin.org

Table 1: Reagents for Reduction of this compound

| Transformation | Product | Reagent(s) | Typical Conditions |

| Ketone to Alcohol | 1-(3,4-Difluorophenoxy)propan-2-ol | 1. Sodium Borohydride (NaBH₄)2. Lithium Aluminum Hydride (LiAlH₄) | 1. Methanol/Ethanol, rt2. Anhydrous Ether/THF, rt; then H₃O⁺ quench |

| Ketone to Amine | 1-(3,4-Difluorophenoxy)propan-2-amine | Ammonia (NH₃) + Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Methanol, weakly acidic pH (6-7) |

Carbon-Carbon Bond Formation Reactions Involving the Alpha-Carbon

The hydrogen atoms on the carbons adjacent to the carbonyl group (alpha-carbons) of this compound are acidic and can be removed by a base to form a nucleophilic enolate. This enolate is a key intermediate for forming new carbon-carbon bonds.

Alpha-Alkylation: The enolate of this compound can act as a nucleophile in an Sₙ2 reaction with an alkyl halide, a process known as alpha-alkylation. libretexts.orglibretexts.org To prevent side reactions like self-condensation and to ensure complete conversion to the enolate, a strong, sterically hindered, non-nucleophilic base is required. libretexts.orglibretexts.orgyoutube.com Lithium diisopropylamide (LDA) is the base of choice for this purpose, typically used in an anhydrous solvent like THF at low temperatures (e.g., -78 °C). youtube.comyoutube.com The resulting enolate can then react with a primary alkyl halide (e.g., methyl iodide or ethyl bromide) to form a new C-C bond at the alpha-position. youtube.com Secondary and tertiary halides are generally avoided as they can lead to competing elimination reactions. libretexts.orglibretexts.org

Aldol (B89426) Addition and Condensation: The enolate can also attack another carbonyl compound in what is known as an aldol addition reaction. libretexts.orgmasterorganicchemistry.com If the enolate of this compound reacts with another molecule of itself, it is a self-aldol reaction. In a crossed-aldol reaction, it would react with a different aldehyde or ketone. wikipedia.org The initial product is a β-hydroxy ketone. This product can often be dehydrated upon heating or under acidic/basic conditions to yield an α,β-unsaturated ketone, in a process called aldol condensation. masterorganicchemistry.comwikipedia.orgpearson.com This sequence is a powerful tool for constructing larger carbon skeletons.

Cyclization Reactions and Heterocyclic Ring Formation (e.g., to benzoxazines)

Direct cyclization of this compound into complex heterocyclic systems like benzoxazines is not a straightforward process. The classical synthesis of 1,3-benzoxazines involves the condensation of a phenol (B47542), a primary amine, and formaldehyde (B43269) (a Mannich-type reaction). Since this compound is an ether and not a phenol, it lacks the requisite phenolic hydroxyl group for this transformation.

However, the molecule could serve as a precursor to heterocyclic systems after undergoing a series of modifications. A hypothetical pathway to a benzoxazine (B1645224) derivative might involve:

Hydroxylation of the aromatic ring to introduce a phenolic -OH group.

Reductive amination of the ketone functionality (as described in section 5.1) to install a primary or secondary amine.

Intramolecular cyclization of the resulting amino alcohol intermediate, potentially with a carbonyl source like formaldehyde, to form the heterocyclic ring.

Such multi-step synthetic routes would be necessary to convert the starting ketone into a substrate suitable for heterocyclic ring formation.

Reactions of the Phenoxy Moiety, including Electrophilic Aromatic Substitution

The 3,4-difluorophenoxy ring is susceptible to electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. msu.edu The regiochemical outcome of the reaction is dictated by the combined directing effects of the substituents already present: the ether linkage and the two fluorine atoms.

The substituents and their effects are:

Alkoxy Group (-OR): This group is strongly activating and an ortho, para-director due to its ability to donate electron density to the ring via resonance (+M effect). organicchemistrytutor.comlibretexts.org

Fluorine Atoms (-F): Halogens are deactivating due to their strong electron-withdrawing inductive effect (-I effect). libretexts.orgchemistrytalk.org However, they are also ortho, para-directors because their lone pairs can be donated to the ring via resonance (+M effect). wikipedia.orgcsbsju.edu

Analysis of Directing Effects: The positions on the ring available for substitution are C-2, C-5, and C-6.

The powerful activating alkoxy group at C-1 directs incoming electrophiles to the ortho positions (C-2 and C-6) and the para position (C-4, which is blocked).

The fluorine at C-3 directs to its ortho position (C-2) and its para position (C-6, relative to the F at C-3).

The fluorine at C-4 directs to its ortho positions (C-3, blocked, and C-5).

The C-2 and C-6 positions are strongly activated by the alkoxy group. The C-5 position is influenced primarily by the fluorine atoms. Therefore, electrophilic attack is most likely to occur at the C-2 and C-6 positions, which are ortho to the strongly activating ether group. Steric hindrance from the adjacent difluorophenoxypropanone chain might influence the ratio of C-2 to C-6 substitution.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Activating/Deactivating Influences | Predicted Reactivity |

| C-2 | ortho to activating -OR, ortho to deactivating -F | Highly Favorable |

| C-5 | ortho to deactivating -F, meta to activating -OR | Less Favorable |

| C-6 | ortho to activating -OR, meta to deactivating -F | Highly Favorable |

Halogenation and Other Electrophilic/Nucleophilic Substitutions on the Propanone Backbone or Phenoxy Ring

Halogenation of the Propanone Backbone (Alpha-Halogenation): The alpha-carbons of this compound can be halogenated with Cl₂, Br₂, or I₂. chemistrysteps.comlibretexts.org

Acid-Catalyzed Halogenation: In the presence of an acid catalyst (e.g., acetic acid), the reaction proceeds through an enol intermediate. masterorganicchemistry.compressbooks.pub The rate-determining step is the formation of the enol, and the reaction typically results in the selective monohalogenation at the more substituted alpha-carbon. chemistrysteps.comlibretexts.orgpressbooks.pub

Base-Promoted Halogenation: In the presence of a base, an enolate intermediate is formed. libretexts.org This reaction is generally faster, but the introduction of an electron-withdrawing halogen atom increases the acidity of the remaining alpha-hydrogens, often leading to polyhalogenation. chemistrysteps.comlibretexts.org For methyl ketones like this one, excess halogen and base can lead to the haloform reaction.

Halogenation of the Phenoxy Ring: Halogenation of the aromatic ring is an electrophilic aromatic substitution reaction, as discussed in section 5.4. Reagents like Br₂ with a Lewis acid catalyst (e.g., FeBr₃) would introduce a bromine atom onto the ring, primarily at the C-2 or C-6 positions. youtube.com

Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms on the phenoxy ring could potentially act as leaving groups in a nucleophilic aromatic substitution (SNAr) reaction. However, SNAr typically requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. The phenoxy group is electron-donating, which disfavors this reaction. Therefore, SNAr on this substrate would likely require harsh reaction conditions or further modification of the ring to introduce strong electron-withdrawing functionality.

Design and Synthesis of 1 3,4 Difluorophenoxy Propan 2 One Derivatives

Modification of the Propanone Side Chain

The propanone side chain of 1-(3,4-Difluorophenoxy)propan-2-one is a prime target for chemical modification to explore structure-activity relationships. Synthetic strategies often involve reactions of the ketone or the adjacent methyl group.

One common modification is the reduction of the ketone to a secondary alcohol, which introduces a new chiral center. This hydroxyl group can be further functionalized. For instance, the ketone can be reduced to form 1-(3,4-difluorophenoxy)propan-2-ol. Subsequent reactions, such as amination, can lead to derivatives like (2S)-2-(3,4-difluorophenoxy)propan-1-amine. nih.gov A general method for such a reduction involves using a reducing agent like sodium borohydride (B1222165) or undergoing a Huang Minlon reduction. google.com

Another approach involves reactions at the alpha-carbon. The propanone moiety can be used as a synthon to build more complex heterocyclic structures. For example, similar α-haloketones, like 1,3-dibromo-1,1-difluoropropan-2-one, are used to synthesize substituted thiazoles by reacting with thiourea (B124793). nih.gov This suggests that the propanone side chain can be functionalized to create precursors for various heterocyclic rings.

Furthermore, the propanone structure can undergo condensation reactions. Claisen-Schmidt condensation of related ketones with aldehydes yields α,β-unsaturated ketones, known as chalcones. researchgate.net This type of reaction could introduce a wide variety of substituents onto the propanone side chain. The introduction of additional fluorine atoms to create a difluoromethylene (CF2) group is another significant modification, often pursued to enhance metabolic stability or bioavailability. nih.govepa.gov

Finally, cyclization reactions can be employed. Difluorocarbene-triggered cyclizations have been used to create gem-difluorinated dihydrothiophenes from related starting materials, indicating a potential pathway for complex modifications of the propanone backbone. researchgate.net

Table 1: Potential Modifications of the Propanone Side Chain

| Reaction Type | Reagents/Conditions | Resulting Structure |

|---|---|---|

| Ketone Reduction | Sodium borohydride, Huang Minlon reduction | Secondary Alcohol |

| Reductive Amination | Reduction followed by amination | Amine derivative nih.gov |

| Heterocycle Formation | Reaction with thiourea (from a halogenated precursor) | Thiazole ring nih.gov |

| Condensation | Aldehydes (Claisen-Schmidt) | α,β-Unsaturated ketone (Chalcone) researchgate.net |

| Difluorination | Electrophilic fluorinating agents | gem-Difluoro derivative nih.gov |

Substituent Effects on the Difluorophenoxy Moiety

The introduction of additional substituents onto the aromatic ring can further modulate these properties. The effect of a substituent depends on whether it is an electron-donating group (EDG) or an electron-withdrawing group (EWG).

Electron-Withdrawing Groups (EWGs): Adding more EWGs, such as nitro groups or additional halogens, would increase the electron deficiency of the aromatic ring. This can impact intermolecular interactions, such as hydrogen bonding and stacking interactions.

Electron-Donating Groups (EDGs): The introduction of EDGs, like methyl (-CH3) or methoxy (B1213986) (-OCH3) groups, would counteract the effect of the fluorine atoms. nih.gov This can alter the molecule's hydrophobicity and its ability to interact with biological receptors. nih.gov

The strategic placement of these substituents is crucial in medicinal chemistry to optimize a compound's efficacy and pharmacokinetic profile. nih.gov

Table 2: Examples of Substituent Effects

| Substituent Type | Example Group | Potential Effect on Difluorophenoxy Moiety |

|---|---|---|

| Electron-Withdrawing (EWG) | -NO₂, -CN, -Cl | Increases electron deficiency, alters intermolecular interactions nih.gov |

Stereoisomeric Derivatives and Enantiopure Analogues

The synthesis of stereoisomeric derivatives and enantiopure analogues is a key area of investigation, particularly when a molecule interacts with a chiral biological environment like a protein or enzyme. The reduction of the ketone in this compound to an alcohol creates a chiral center, resulting in two enantiomers, (R)- and (S)-1-(3,4-difluorophenoxy)propan-2-ol.

The synthesis of enantiopure compounds—a single enantiomer—is highly desirable as different enantiomers can have distinct biological activities and metabolic fates. nih.gov Several strategies are employed to achieve this:

Chiral Starting Materials: The synthesis can begin with a readily available enantiopure starting material. researchgate.net For example, using a chiral amino acid as a precursor can lead to the formation of a specific stereoisomer. researchgate.net

Asymmetric Synthesis: This involves using chiral catalysts or reagents to favor the formation of one enantiomer over the other. The Sharpless asymmetric epoxidation is a well-known method for creating chiral epoxides, which can then be converted to the desired chiral alcohol. google.com

Enzymatic Reactions: Enzymes are highly stereoselective catalysts. Enzymatic epoxidation, for instance, can produce enantiopure epoxides which can then be opened to form specific amino alcohols. researchgate.net

Chiral Resolution: This method involves separating a racemic mixture (a 50:50 mixture of enantiomers) into its individual enantiomers. This can be achieved by reacting the mixture with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by techniques like crystallization or chromatography.

The synthesis of enantiopure N-substituted phenylmorphans and aminoalcohol fluorenes highlights the importance of stereochemistry in developing potent bioactive molecules. nih.govnih.gov

Table 3: Methods for Synthesizing Enantiopure Analogues

| Method | Description | Example |

|---|---|---|

| Asymmetric Synthesis | Use of chiral reagents or catalysts to induce stereoselectivity. | Sharpless asymmetric epoxidation to create a chiral center. google.com |

| Enzymatic Reactions | Use of enzymes to catalyze a reaction on only one enantiomer. | Stereoselective enzymatic epoxidation of styrenes. researchgate.net |

| Chiral Starting Materials | Beginning the synthesis with a molecule that is already a single enantiomer. | Synthesis from a chiral amino acid like (R)-phenylglycine. researchgate.net |

Formation of Conjugates and Hybrid Molecules

A modern strategy in drug design is the creation of conjugates and hybrid molecules, where two or more distinct pharmacophores (active molecular moieties) are covalently linked into a single molecule. nih.govresearchgate.net This approach aims to create multifunctional molecules that can interact with multiple biological targets, potentially leading to enhanced efficacy, reduced side effects, or novel mechanisms of action. researchgate.net

Derivatives of this compound can be designed as one of the key components in such a hybrid molecule. The functional groups on the molecule, such as a hydroxyl or amine group introduced through modification of the propanone side chain, can serve as handles for conjugation.

For example, a hydroxylated derivative could be linked to another bioactive molecule, such as an anti-inflammatory agent or an anticancer drug, through an ester or ether linkage. Similarly, an amine derivative could be linked via an amide bond. Common moieties that are hybridized include quinolines, chalcones, and hydrazones, which have shown promise in developing new treatments for various diseases. nih.gov The goal is to combine the beneficial properties of each component into a single, synergistic compound. researchgate.net

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1-(3,4-Difluorophenoxy)propan-2-ol |

| (2S)-2-(3,4-Difluorophenoxy)propan-1-amine |

| 1,3-Dibromo-1,1-difluoropropan-2-one |

| (R)-phenylglycine |

| Quinolines |

| Chalcones |

Role of 1 3,4 Difluorophenoxy Propan 2 One in the Synthesis of Complex Molecular Architectures

A Precursor in the Synthesis of Pharmacologically Relevant Compounds

The strategic placement of fluorine atoms on the phenyl ring of 1-(3,4-Difluorophenoxy)propan-2-one significantly influences the electronic properties and metabolic stability of molecules derived from it. This makes it an attractive starting material for medicinal chemists aiming to develop new therapeutic agents.

As a Chiral Building Block in Asymmetric Synthesis

While specific examples detailing the use of this compound as a chiral building block are not extensively documented in publicly available research, the propan-2-one moiety offers a reactive ketone functional group that is amenable to asymmetric transformations. The introduction of chirality at the second carbon of the propane (B168953) chain can lead to the synthesis of enantiomerically pure compounds, a critical aspect in the development of modern pharmaceuticals where often only one enantiomer exhibits the desired therapeutic effect.

The general principles of asymmetric synthesis suggest that the ketone of this compound can be asymmetrically reduced to a chiral alcohol or undergo asymmetric additions to form stereodefined carbon-carbon or carbon-heteroatom bonds. These chiral intermediates can then be further elaborated into complex drug candidates.

Role in the Formation of Benzoxazine (B1645224) Derivatives

Benzoxazines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The synthesis of benzoxazine derivatives often involves the reaction of a phenolic compound, an amine, and a formaldehyde (B43269) source. While direct synthetic routes employing this compound for the construction of benzoxazine rings are not explicitly detailed in the literature, its structural components suggest a potential, albeit indirect, role.

The 3,4-difluorophenoxy moiety could be incorporated into a benzoxazine scaffold through multi-step synthetic sequences. For instance, the phenoxy group could be part of a larger molecule that undergoes cyclization to form the benzoxazine ring. The presence of the difluoro substitution pattern is of particular interest as it can enhance the binding affinity and pharmacokinetic properties of the final benzoxazine-containing drug.

Intermediate for Fluorine-Containing Aromatic Ethers

The title compound, by its very nature, is a fluorine-containing aromatic ether. Its chemical structure allows for further modifications to synthesize more complex ethers with potential applications in materials science and pharmaceuticals. The ketone functionality can be transformed into a variety of other groups, leading to a diverse library of derivatives.

For example, reduction of the ketone to an alcohol, followed by etherification, would yield a diether. Alternatively, reactions at the alpha-carbon to the ketone could introduce new substituents, further diversifying the range of accessible fluorine-containing aromatic ethers. The 3,4-difluoro substitution pattern is a key feature that is carried through these synthetic transformations, imparting the unique properties of fluorine to the final products.

Contributions to Methodological Advancements in Organic Synthesis

Currently, there is a lack of specific, documented instances where this compound has been the centerpiece of a major methodological advancement in organic synthesis. However, the study of the reactivity of such polyfunctional molecules can often lead to the development of new synthetic methods. The interplay between the difluorinated aromatic ring and the reactive ketone offers a platform for exploring novel transformations and reaction pathways. As synthetic chemists continue to explore the utility of fluorinated building blocks, it is plausible that this compound could feature in the development of new catalytic systems or reaction cascades.

The Phenoxy Moiety as a Privileged Scaffold in Chemical Research

The phenoxy group is widely recognized as a "privileged scaffold" in medicinal chemistry. This term refers to a molecular framework that is able to bind to multiple biological targets, often with high affinity. The presence of a phenoxy moiety in a drug candidate can significantly enhance its biological activity.

The 3,4-difluorophenoxy group in this compound is a specific example of this privileged scaffold. The fluorine atoms can modulate the acidity of the phenol (B47542) (if the ether were to be cleaved), influence hydrogen bonding interactions with biological targets, and block metabolic pathways, thereby increasing the drug's half-life. The ubiquity of the phenoxy scaffold in successful drugs underscores the potential of its difluorinated analogue as a starting point for the discovery of new and improved therapeutic agents.

Future Research Directions and Opportunities

Development of Novel and Sustainable Synthetic Methodologies

The efficient and environmentally benign synthesis of 1-(3,4-Difluorophenoxy)propan-2-one is the gateway to its comprehensive study. While traditional methods provide a theoretical pathway, future research should prioritize the development of advanced, sustainable, and scalable synthetic protocols.

A classic and reliable approach for the ether linkage is the Williamson ether synthesis . masterorganicchemistry.comwikipedia.orgjk-sci.comyoutube.com This method would involve the reaction of 3,4-difluorophenol (B1294555) with a suitable three-carbon electrophile, such as 1-chloropropan-2-one, in the presence of a base. jk-sci.com However, contemporary synthetic chemistry strives for greener and more efficient alternatives.

Organocatalysis presents a powerful tool for the synthesis of ketones and their derivatives, offering a metal-free and potentially asymmetric route. rsc.orgprinceton.edu Future work could explore a one-pot synthesis from 3,4-difluorophenol and a propanal or propene derivative, catalyzed by a chiral organic molecule.

The implementation of flow chemistry could offer significant advantages in terms of scalability, safety, and purity. acs.orgrsc.orgjst.org.inacs.org A continuous-flow system could be designed to perform the initial etherification followed by an immediate in-line oxidation to yield the desired ketone. acs.orgorganic-chemistry.org

| Synthetic Methodology | Potential Advantages | Key Research Focus |

| Williamson Ether Synthesis | Well-established and reliable methodology. | Optimization of reaction conditions and exploration of greener solvent systems. |

| Organocatalysis | Metal-free conditions, potential for asymmetric synthesis. | Design and screening of new catalysts, and investigation of substrate scope. |

| Flow Chemistry | Enhanced scalability, safety, and product purity. | Reactor design and optimization of multi-step continuous processes. |

| Multi-Component Reactions | High atom and step economy, reduced waste. | Identification of suitable reaction partners and catalytic systems. nih.govorganic-chemistry.orgnih.gov |

Advanced Computational Modeling for Deeper Mechanistic Understanding and Reactivity Prediction

Computational chemistry offers a powerful, non-invasive means to probe the inherent properties and reactivity of This compound . The two fluorine atoms on the aromatic ring are anticipated to exert a profound influence on the molecule's electronic landscape and chemical behavior. digitellinc.comnih.govnih.gov

Density Functional Theory (DFT) can be utilized to accurately model the molecule's three-dimensional structure, electron density distribution, and frontier molecular orbitals. Such calculations can reveal the most probable sites for nucleophilic and electrophilic attack. The electron-withdrawing nature of the fluorine atoms is expected to activate the aromatic ring towards nucleophilic aromatic substitution, a hypothesis that can be quantitatively assessed through computational analysis. researchgate.net

Furthermore, computational modeling can be instrumental in predicting the outcomes of various chemical reactions and in elucidating their underlying mechanisms. For instance, the calculation of transition state energies for different derivatization pathways can help in predicting the feasibility and selectivity of proposed synthetic transformations.

| Computational Method | Insights Gained | Research Applications |

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, reaction energetics. | Prediction of reactivity, interpretation of spectroscopic data. |

| Molecular Dynamics (MD) | Conformational dynamics, behavior in solution. | Forecasting physical properties, studying intermolecular interactions. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of chemical bonds and non-covalent interactions. | Analysis of intramolecular and intermolecular forces. |

Exploration of New Reactivity Profiles and Derivatization Strategies

The molecular framework of This compound provides several reactive sites for chemical modification, enabling the creation of a diverse library of derivatives for further investigation.

The ketone functional group is a highly versatile handle for a plethora of chemical transformations, including:

Reduction to the corresponding secondary alcohol, which can serve as a valuable chiral building block.

Reductive amination to introduce a wide array of amine functionalities.

α-Functionalization , such as halogenation or alkylation, to install new substituents on the carbon atom adjacent to the carbonyl group. rsc.org

Condensation reactions , like the aldol (B89426) or Knoevenagel reactions, to construct larger and more intricate molecular structures.

The diaryl ether linkage , while generally robust, may also be a target for chemical manipulation. organic-chemistry.orgacs.org Under specific conditions, cleavage of the ether bond or molecular rearrangements could be induced.

The difluorinated aromatic ring represents another key locus for modification. The fluorine atoms can direct the regioselectivity of electrophilic aromatic substitution reactions and can also act as leaving groups in nucleophilic aromatic substitution reactions. The synthesis of analogues with varying fluorination patterns could also be pursued to fine-tune the molecule's properties. nih.gov

| Reaction Type | Potential Derivative | Synthetic Utility |

| Ketone Reduction | 1-(3,4-Difluorophenoxy)propan-2-ol | Precursor for the synthesis of chiral molecules. |

| Reductive Amination | 2-Amino-1-(3,4-difluorophenoxy)propane derivatives | Introduction of basic nitrogen centers for further functionalization. |

| α-Alkylation | 3-(3,4-Difluorophenoxy)butan-2-one | Formation of new carbon-carbon bonds. |

| Nucleophilic Aromatic Substitution | Substituted phenoxypropanone derivatives | Modification of the electronic and steric properties of the aromatic core. |

Integration of this compound into Diverse Chemical Scaffolds for Fundamental Studies

The unique combination of a flexible ether bridge and a reactive ketone makes This compound an appealing building block for the assembly of more complex molecular architectures and chemical scaffolds. nih.gov

A particularly exciting avenue of research is its application in the synthesis of spirocyclic compounds . acs.orgchemrxiv.orgacs.orgnih.govrsc.org The ketone functionality can serve as a synthetic handle to construct a second ring system that shares a single carbon atom with the propanone backbone. Spirocycles are of growing importance in medicinal chemistry due to their rigid, three-dimensional structures. acs.org

Furthermore, This compound could be incorporated into macrocycles or polymers . The difluorophenoxy moiety can influence the packing and electronic properties of such materials. For example, it could be utilized as a monomer in the synthesis of novel poly(ether ether ketone) (PEEK) analogues. daneshyari.com

The creation of a diverse library of compounds based on this central scaffold would be of immense value for high-throughput screening in a variety of applications, ranging from materials science to medicinal chemistry. acs.org The systematic modification of the different components of the molecule would facilitate a detailed investigation of structure-activity relationships.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3,4-Difluorophenoxy)propan-2-one, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 3,4-difluorophenol and chloroacetone under basic conditions (e.g., K₂CO₃ or NaOH) in a polar aprotic solvent like DMF or acetone. Optimization involves varying reaction temperature (60–100°C), stoichiometric ratios (1:1.2 phenol:chloroacetone), and reaction time (12–24 hrs). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) and characterization using ¹⁹F NMR and GC-MS ensures purity .

Q. How can the physical properties (e.g., melting point, solubility) of this compound be experimentally determined?

- Methodological Answer : Melting point analysis via differential scanning calorimetry (DSC) or capillary method is recommended. Solubility profiling in solvents (e.g., DMSO, ethanol, water) can be conducted using UV-Vis spectroscopy at λmax ≈ 270 nm. Density and refractive index are measured via pycnometry and Abbe refractometer, respectively. Comparative data from structurally similar compounds (e.g., 3,4-dimethoxyphenylacetone: density 1.07 g/cm³, boiling point 170–175°C) provide reference benchmarks .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identify proton environments and carbon frameworks, with characteristic shifts for aromatic protons (δ 6.8–7.5 ppm) and ketone carbonyl (δ ~205 ppm). ¹⁹F NMR detects fluorine environments (δ -140 to -160 ppm for meta/para-F). IR spectroscopy confirms C=O (1700–1750 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS) validates molecular weight (MW 202.16 g/mol) .

Advanced Research Questions

Q. How does the electron-withdrawing effect of the 3,4-difluorophenoxy group influence the reactivity of propan-2-one in nucleophilic addition reactions compared to non-fluorinated analogs?

- Methodological Answer : The 3,4-difluorophenoxy group enhances electrophilicity of the ketone via resonance and inductive effects, accelerating nucleophilic additions (e.g., Grignard or hydride reductions). Computational studies (DFT) comparing Fukui indices for electrophilic attack in fluorinated vs. methoxy-substituted analogs (e.g., 3,4-dimethoxyphenylacetone) quantify reactivity differences. Kinetic experiments under standardized conditions (e.g., NaBH₄ reduction in ethanol) validate computational predictions .

Q. What are the degradation pathways of this compound under oxidative conditions, and how can liberated fluorophenols be tracked?

- Methodological Answer : Under oxidative alkaline conditions (e.g., O₂/NaOH), the ether bond cleaves, releasing 3,4-difluorophenol. Tracking involves HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm) or GC-MS (DB-5 column, EI ionization). Quantification via calibration curves and spiked internal standards (e.g., 3,5-difluorophenol) ensures accuracy. This mirrors methodologies used in lignin model compound degradation studies .

Q. How can this compound be utilized as a precursor in synthesizing fluorinated polymers or bioactive molecules?

- Methodological Answer : The ketone moiety can undergo condensation reactions (e.g., with hydrazines to form hydrazones) for polymer crosslinking. Alternatively, it serves as a building block for fluorinated chalcones or heterocycles (e.g., pyrazoles via Claisen-Schmidt condensation). Reaction progress is monitored by TLC, and products are characterized via XRD (for crystallinity) and DSC (for thermal stability). Applications in drug development align with impurity profiling protocols for fluorinated APIs .

Q. What strategies mitigate batch-to-batch variability in synthesizing this compound for reproducible research?

- Methodological Answer : Implementing quality-by-design (QbD) principles, such as Design of Experiments (DoE), optimizes critical parameters (e.g., pH, agitation rate). Process analytical technology (PAT) tools like in-situ FTIR monitor reaction progress. Accelerated stability studies (40°C/75% RH for 4 weeks) assess degradation, while orthogonal testing (HPLC, NMR) ensures consistency. Reference standards (e.g., Carbidopa EP Impurity G protocols) guide validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.